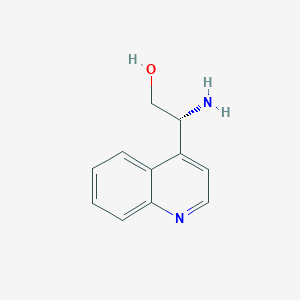
(R)-2-Amino-2-(quinolin-4-yl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-amino-2-(quinolin-4-yl)ethan-1-ol is a chiral compound with a quinoline moiety attached to an amino alcohol structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-(quinolin-4-yl)ethan-1-ol typically involves the reaction of quinoline derivatives with appropriate amino alcohols. One common method is the reduction of quinoline N-oxides followed by amination. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the process is usually carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or enzymatic reduction. These methods are preferred for their efficiency and ability to produce high yields with minimal by-products .
化学反应分析
Types of Reactions
(2R)-2-amino-2-(quinolin-4-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form quinoline ketones or aldehydes.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinoline ketones and aldehydes.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various quinoline derivatives with different functional groups.
科学研究应用
Chemistry
In chemistry, (2R)-2-amino-2-(quinolin-4-yl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and receptors, making it a candidate for further investigation in drug development .
Medicine
Medically, (2R)-2-amino-2-(quinolin-4-yl)ethan-1-ol is being explored for its potential therapeutic effects. It has been investigated for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in manufacturing processes.
作用机制
The mechanism of action of (2R)-2-amino-2-(quinolin-4-yl)ethan-1-ol involves its interaction with specific molecular targets such as enzymes and receptors. The quinoline moiety is known to bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity.
相似化合物的比较
Similar Compounds
2-(quinolin-4-yl)ethan-1-ol: Lacks the amino group, making it less versatile in chemical reactions.
4-hydroxyquinoline: Has a hydroxyl group instead of an amino alcohol, leading to different reactivity and applications.
Quinoline-2-carboxylic acid:
Uniqueness
(2R)-2-amino-2-(quinolin-4-yl)ethan-1-ol is unique due to its chiral center and the presence of both an amino and alcohol group. This dual functionality allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields.
属性
分子式 |
C11H12N2O |
|---|---|
分子量 |
188.23 g/mol |
IUPAC 名称 |
(2R)-2-amino-2-quinolin-4-ylethanol |
InChI |
InChI=1S/C11H12N2O/c12-10(7-14)8-5-6-13-11-4-2-1-3-9(8)11/h1-6,10,14H,7,12H2/t10-/m0/s1 |
InChI 键 |
HPWXTBTUEOHWIY-JTQLQIEISA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(=CC=N2)[C@H](CO)N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


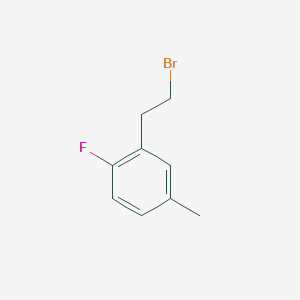
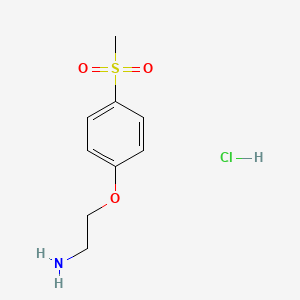

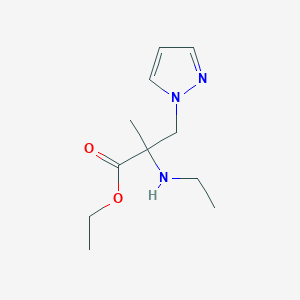
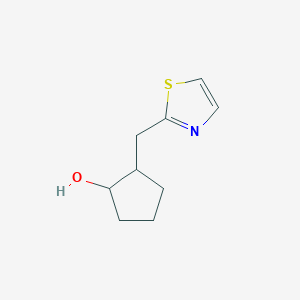
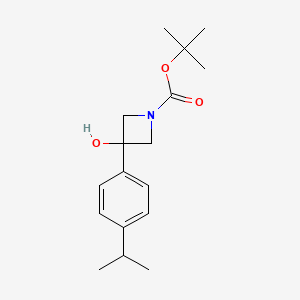
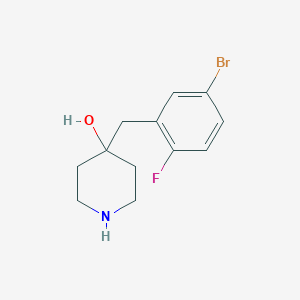
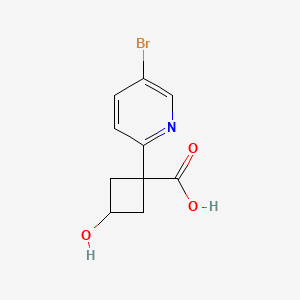

![1-Iodobicyclo[2.2.2]octane](/img/structure/B13550607.png)
![tert-butyl7-formyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-1-carboxylate](/img/structure/B13550614.png)
![(1S)-2-amino-1-[3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13550622.png)
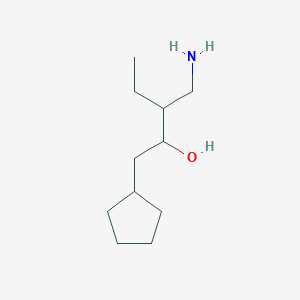
![[1,3-dimethyl-5-(4-methylpiperazin-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B13550630.png)
